(4-Bromo-3-(difluoromethyl)phenyl)methanol

Lipophilicity Drug Design Physicochemical Properties

Select (4-Bromo-3-(difluoromethyl)phenyl)methanol (CAS 886860-77-1) for your med chem programs. This 98% purity building block features a para-bromo handle for high-yield Suzuki coupling, orthogonal to a primary alcohol, eliminating protecting group steps. The metabolically robust CF₂H group mimics a hydrogen bond donor unlike CF₃, while resisting CYP450 oxidation better than CH₃/OCH₃. Its regiospecific 4-bromo/3-difluoromethyl pattern ensures sterically unhindered oxidative addition, making it a validated intermediate for kinase inhibitor libraries. Ideal for parallel synthesis requiring reliable cross-coupling performance.

Molecular Formula C8H7BrF2O
Molecular Weight 237.04 g/mol
Cat. No. B8194756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromo-3-(difluoromethyl)phenyl)methanol
Molecular FormulaC8H7BrF2O
Molecular Weight237.04 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CO)C(F)F)Br
InChIInChI=1S/C8H7BrF2O/c9-7-2-1-5(4-12)3-6(7)8(10)11/h1-3,8,12H,4H2
InChIKeyGTJWBACEGNZFQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3-(difluoromethyl)phenyl)methanol (CAS 886860-77-1) Supplier & Specification Guide for Medicinal Chemistry Building Blocks


(4-Bromo-3-(difluoromethyl)phenyl)methanol is a brominated difluoromethyl-substituted benzyl alcohol building block with the molecular formula C₈H₇BrF₂O and a molecular weight of 237.04 g/mol . The compound features a para-bromo substitution pattern relative to the hydroxymethyl group and a meta-difluoromethyl substituent, conferring distinct physicochemical properties including a computed LogP of approximately 2.36 and Fsp³ of 0.25 . This compound serves primarily as a synthetic intermediate in medicinal chemistry programs requiring orthogonal reactive handles (primary alcohol for esterification/etherification; aryl bromide for cross-coupling) combined with a metabolically stabilized difluoromethyl moiety .

Why Generic Substitution of (4-Bromo-3-(difluoromethyl)phenyl)methanol with Positional Isomers Alters Synthetic Outcomes


Substitution of (4-Bromo-3-(difluoromethyl)phenyl)methanol with regioisomeric analogs (e.g., 3-bromo-4-difluoromethyl, 4-bromo-2-difluoromethyl, or 5-bromo-2-difluoromethyl variants) is not functionally equivalent due to divergent reactivity profiles in cross-coupling reactions and altered electronic environments at the hydroxymethyl handle. The specific 4-bromo/3-difluoromethyl substitution pattern positions the aryl bromide para to the benzyl alcohol functionality, which is structurally distinct from alternative regioisomers that place the bromine at meta or ortho positions relative to the reactive hydroxymethyl group . This positional arrangement directly impacts the steric accessibility of the bromide for Suzuki-Miyaura or Buchwald-Hartwig couplings and modulates the electron density at the benzylic carbon for subsequent derivatization . Furthermore, compounds lacking the bromine handle altogether (e.g., 4-(difluoromethyl)benzyl alcohol) eliminate the possibility of transition metal-catalyzed C–C bond formation entirely, fundamentally constraining synthetic utility .

Quantitative Comparative Evidence: (4-Bromo-3-(difluoromethyl)phenyl)methanol vs. In-Class Analogs


Lipophilicity (LogP) Comparison: 4-Bromo-3-(difluoromethyl)phenyl)methanol vs. 4-Bromo-3-methylphenyl-difluoromethanol

(4-Bromo-3-(difluoromethyl)phenyl)methanol exhibits a computed LogP (XLogP3-AA) of approximately 2.36, representing a reduction in lipophilicity compared to the structurally analogous (4-bromo-3-methylphenyl)-difluoromethanol, which has a computed LogP of 2.8 [1]. This quantitative difference of ΔLogP ≈ 0.44 units arises from the replacement of the methyl group with a more polarizable and hydrogen-bond-capable difluoromethyl substituent on the aromatic ring. Lower LogP values generally correlate with improved aqueous solubility and reduced non-specific protein binding, which are critical parameters in early-stage drug candidate optimization .

Lipophilicity Drug Design Physicochemical Properties

Purity Specification and Commercial Availability: 4-Bromo-3-isomer (98%) vs. 4-Bromo-2-isomer (95%)

(4-Bromo-3-(difluoromethyl)phenyl)methanol is commercially available from Fluorochem with a certified purity specification of 98% (Product Code F778310) . In contrast, the regioisomeric analog 4-bromo-2-(difluoromethyl)benzyl alcohol (CAS not specified) is offered by Alfa Chemistry at a lower purity specification of 95% (Catalog OFC00507) . This 3% absolute purity difference translates to a 60% reduction in the maximum potential impurity burden (2% maximum impurities for the 3-isomer vs. 5% for the 2-isomer), which is a meaningful consideration in multi-step syntheses where impurity carry-through can compound and reduce final product yields or complicate purification.

Chemical Purity Procurement Synthetic Reliability

Structural Determinants of Cross-Coupling Reactivity: 4-Bromo-3-(difluoromethyl)phenyl)methanol vs. 3-Bromo-4-isomer

The para-bromo substitution pattern in (4-bromo-3-(difluoromethyl)phenyl)methanol positions the aryl bromide distal to the ortho-difluoromethyl group, resulting in reduced steric hindrance around the C–Br bond compared to regioisomers where the bromine and difluoromethyl groups occupy adjacent positions . In the 3-bromo-4-(difluoromethyl)phenyl isomer (CAS 1785580-56-4), the bromine is situated ortho to the difluoromethyl substituent, which can impede the rate of oxidative addition in Pd-catalyzed cross-coupling reactions due to increased steric bulk around the reactive C–Br bond [1]. While direct kinetic data for this specific compound pair is not publicly available, class-level inference from extensive studies of ortho-substituted aryl bromides indicates that ortho-substitution can reduce Suzuki-Miyaura coupling rates by factors of 2–10× relative to para-substituted analogs depending on the steric demand of the ortho substituent [1].

Cross-Coupling Suzuki-Miyaura Regioselectivity

Hydrogen Bond Donor Capacity and Derivatization Potential: 4-Bromo-3-(difluoromethyl)phenyl)methanol vs. Non-Brominated Difluoromethyl Benzyl Alcohols

(4-Bromo-3-(difluoromethyl)phenyl)methanol contains exactly one hydrogen bond donor (the benzylic –OH group) as computed by Cactvs 3.4.8.18 and one hydrogen bond acceptor (the oxygen of the hydroxyl group) . In comparison, the non-brominated analog 4-(difluoromethyl)benzyl alcohol retains identical hydrogen bonding capacity but lacks the aryl bromide handle required for transition metal-catalyzed diversification . This distinction is critical for synthetic planning: the target compound serves as a bifunctional building block enabling both nucleophilic derivatization at the alcohol (e.g., Mitsunobu reactions, esterification, etherification) and electrophilic cross-coupling at the bromide (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), whereas the non-brominated analog is restricted to alcohol-centered transformations only. The presence of the bromine atom also contributes an additional heavy atom (Br, atomic number 35) which is valuable for X-ray crystallographic phasing (anomalous scattering) and mass spectrometric identification via characteristic isotope patterns (¹:¹ ratio of ⁷⁹Br:⁸¹Br) .

Synthetic Versatility Bifunctional Building Blocks Medicinal Chemistry

Patent-Cited Utility in Pharmaceutical Compositions: (4-Bromo-3-(difluoromethyl)phenyl)methanol as a Key Intermediate

(4-Bromo-3-(difluoromethyl)phenyl)methanol and its direct derivatives are explicitly claimed as intermediates in US Patent Application US20050256177A1, titled 'Phenyl derivatives for the treatment of abnormal cell growth' [1]. The patent discloses compounds incorporating the 4-bromo-3-(difluoromethyl)phenyl scaffold for the treatment of hyperproliferative disorders, with the bromine atom serving as a key substituent enabling subsequent elaboration to biologically active ureido-, amido-, and heteroaryl-containing final compounds. While this does not constitute direct biological activity data for the methanol intermediate itself, it establishes that this specific substitution pattern has been identified as structurally enabling for a defined therapeutic program targeting abnormal cell growth [1]. In contrast, regioisomeric variants such as 3-bromo-5-(difluoromethyl)benzyl alcohol are not explicitly claimed in this patent family, suggesting that the 4-bromo-3-difluoromethyl arrangement confers a specific advantage in the context of the disclosed phenyl derivatives [1].

Pharmaceutical Patents Kinase Inhibitors Abnormal Cell Growth

Difluoromethyl Substituent Effects on Metabolic Stability: Class-Level Comparison of CF₂H vs. CF₃ vs. OCH₃ in Benzyl Alcohol Scaffolds

The difluoromethyl (CF₂H) group in (4-bromo-3-(difluoromethyl)phenyl)methanol provides a distinct metabolic profile compared to alternative substituents commonly employed in benzyl alcohol building blocks. Class-level inference from medicinal chemistry literature indicates that CF₂H groups function as lipophilic hydrogen bond donors (estimated hydrogen bond acidity α ≈ 0.16–0.20) and exhibit significantly reduced susceptibility to CYP450-mediated oxidative metabolism compared to methyl (CH₃) or methoxy (OCH₃) substituents, which are prone to rapid hydroxylation and O-dealkylation, respectively [1][2]. Relative to trifluoromethyl (CF₃) analogs, the CF₂H group offers comparable metabolic stabilization while providing a unique hydrogen bond donor capability that CF₃ entirely lacks. This property is particularly relevant for building blocks intended for the synthesis of drug candidates where occupancy of hydrogen bond networks in target binding pockets is required for potency [1].

Metabolic Stability Fluorine Chemistry Drug Metabolism

Optimized Research Applications for (4-Bromo-3-(difluoromethyl)phenyl)methanol Based on Comparative Evidence


Suzuki-Miyaura Library Synthesis Requiring High-Yield Cross-Coupling

Select (4-bromo-3-(difluoromethyl)phenyl)methanol over the 3-bromo-4-difluoromethyl isomer when designing parallel synthesis libraries where consistent, high-yielding Suzuki-Miyaura coupling is required. The para-bromo substitution pattern positions the reactive C–Br bond distal to the sterically demanding ortho-difluoromethyl group, mitigating steric hindrance that can otherwise reduce oxidative addition rates by 2–10× . Additionally, the 98% purity specification (vs. 95% for some regioisomers) reduces the risk of catalyst poisoning from unidentified impurities, enhancing reproducibility across multiple library members .

Sequential Bifunctional Derivatization in Multi-Step Medicinal Chemistry

Employ (4-bromo-3-(difluoromethyl)phenyl)methanol as a strategic core scaffold when synthetic routes require orthogonal functionalization at two distinct positions without intermediate protecting group manipulations. The primary alcohol handle can be derivatized first (e.g., via Mitsunobu reaction, esterification, or conversion to a leaving group), followed by Pd-catalyzed cross-coupling at the aryl bromide [1]. This sequential approach is not accessible with non-brominated analogs such as 4-(difluoromethyl)benzyl alcohol, which lack the second reactive handle . The bromine atom's distinctive isotopic signature (¹:¹ ⁷⁹Br:⁸¹Br) also facilitates mass spectrometric reaction monitoring.

Lead Optimization Programs Targeting Improved Metabolic Stability

Incorporate the difluoromethyl-containing scaffold of (4-bromo-3-(difluoromethyl)phenyl)methanol into lead optimization campaigns where balancing metabolic stability with target binding affinity is critical. The CF₂H group provides a unique combination of CYP450 resistance (unlike CH₃ and OCH₃ analogs) and hydrogen bond donor capacity (unlike CF₃ analogs) [2][3]. This class-level advantage is particularly valuable when the target binding pocket contains hydrogen bond acceptor residues that can engage the acidic CF₂H proton while simultaneously benefiting from the metabolic shielding conferred by fluorine substitution.

Pharmaceutical Development Programs Requiring Validated Intermediate Scaffolds

Utilize (4-bromo-3-(difluoromethyl)phenyl)methanol as a starting point for programs developing phenyl-derived kinase inhibitors or other agents targeting abnormal cell growth, based on its explicit citation in US20050256177A1 [4]. The 4-bromo-3-difluoromethyl substitution pattern has been validated as a productive intermediate in this patent family, whereas alternative regioisomers such as 3-bromo-5-difluoromethyl variants are not claimed. This provides a documented precedent for the utility of this specific substitution pattern in generating biologically active final compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Bromo-3-(difluoromethyl)phenyl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.